(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The pyrrolidine undergoes nucleophilic substitution with 2-(trifluoromethyl)benzyl bromide to form the intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2S,4R) enantiomer.
Carboxylation: The final step involves the carboxylation of the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Pyrrolidin-2-ones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- (2S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxamide
- (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-methanol
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
- Structural Differences: While similar compounds may share the pyrrolidine ring and trifluoromethylbenzyl group, variations in functional groups (e.g., carboxylic acid vs. carboxamide) can lead to differences in reactivity and biological activity.
Properties
IUPAC Name |
(2S,4R)-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)5-8-6-11(12(18)19)17-7-8/h1-4,8,11,17H,5-7H2,(H,18,19)/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCNZBZJWWNLR-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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